molecular formula C12H15NO4 B1264504 Isoflavipucine CAS No. 61248-16-6

Isoflavipucine

Cat. No.: B1264504
CAS No.: 61248-16-6
M. Wt: 237.25 g/mol
InChI Key: VALUPXXLHSBISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoflavipucine is a natural product derivative isolated from endophytic fungi such as Botryosphaeria dothidea . This compound is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures . Early-stage research has investigated its antiproliferative activity, showing effects against breast cancer cell lines including MDA-MB-231, MCF7, and 4T1, indicating its value in oncology and cell biology research . The structure of Isoflavipucine and its derivatives is elucidated using advanced techniques including nuclear magnetic resonance (NMR), circular dichroism, and mass spectrometry . Researchers are exploring this compound for its potential in pharmaceutical research and the development of novel therapeutic agents . This product is strictly for use in laboratory research by qualified personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61248-16-6

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

6-methyl-2-(3-methylbutanoyl)-5H-[1,3]dioxolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C12H15NO4/c1-6(2)4-8(14)12-16-9-5-7(3)13-11(15)10(9)17-12/h5-6,12H,4H2,1-3H3,(H,13,15)

InChI Key

VALUPXXLHSBISM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=O)N1)OC(O2)C(=O)CC(C)C

Canonical SMILES

CC1=CC2=C(C(=O)N1)OC(O2)C(=O)CC(C)C

Origin of Product

United States

Occurrence and Distribution of Isoflavipucine in Biological Systems

Fungal Sources and Isolation Methodologies

The isolation of isoflavipucine has been reported from several fungal genera, highlighting the diverse metabolic capabilities of these microorganisms. The methodologies employed often involve multi-step extraction and purification processes to obtain the pure compound from complex fungal cultures.

The genus Aspergillus is a well-documented source of isoflavipucine. Strains of Aspergillus terreus, a fungus commonly found in soil, have been identified as producers of isoflavipucine and its precursor, dihydroisoflavipucine. nih.govfrontiersin.org The biosynthesis of isoflavipucine in A. terreus involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) gene cluster. nih.govresearchgate.net A marine-derived strain of A. terreus isolated from mussels in the South China Sea was also found to possess the biosynthetic gene cluster for isoflavipucine. mdpi.com

Similarly, Aspergillus flavipes, another soil-dwelling fungus which has also been isolated as an endophyte from plants like Eucommia ulmoides, is a known producer of isoflavipucine. sciprofiles.commdpi.com Chemical investigations of metabolites from various A. flavipes strains have led to the isolation of a range of bioactive compounds, including isoflavipucine. sciprofiles.comd-nb.info The general isolation procedure from Aspergillus cultures involves fermentation on a suitable medium, such as rice or potato dextrose broth, followed by extraction of the fermented material with an organic solvent like ethyl acetate (B1210297). mdpi.commdpi.comd-nb.info

Endophytic fungi, which reside within the tissues of living plants, represent a significant reservoir of novel natural products. Botryosphaeria dothidea, an endophyte isolated from various woody plants including the yew tree (Taxus mairei) and the Florida torreya (Torreya taxifolia), has been shown to produce isoflavipucine and its derivatives. acgpubs.orgnih.gov For instance, a derivative, (8S, 9R)-dihydroisoflavipucine, was isolated from an ethyl acetate extract of B. dothidea cultured on a solid rice medium. acgpubs.orgacgpubs.org The isolation process involved growing the fungus for an extended period, followed by exhaustive extraction and subsequent chromatographic separation. acgpubs.org

The genus Phoma, another group of fungi frequently found as endophytes and plant pathogens, is also associated with isoflavipucine. microbialmemphis.commdpi.comupr.edu Genetic analysis has suggested the involvement of a specific reductase domain in the synthesis of isoflavipucine in Phoma sp. escholarship.org The isolation from these endophytic sources typically follows a similar path of cultivation, solvent extraction, and purification.

Isolation from Aspergillus Species (Aspergillus flavipes, Aspergillus terreus)

Advanced Methodologies for Natural Product Isolation

The purification of a specific natural product like isoflavipucine from a crude fungal extract is a meticulous process that relies on advanced chemical and biological techniques. These methods are designed to separate the target compound from a multitude of other metabolites.

Bioassay-guided fractionation is a key strategy used to isolate bioactive natural products, including isoflavipucine and its analogues. researchgate.netnih.gov This method involves a stepwise separation of a complex mixture, such as a fungal extract, while testing the biological activity of the resulting fractions at each step. researchgate.netscielo.br This iterative process allows researchers to focus on the most active fractions, progressively narrowing down the search until a pure, active compound is isolated. nih.gov

For example, an ethyl acetate extract of Botryosphaeria dothidea that exhibited antimalarial and phytotoxic activities was subjected to bioactivity-guided fractionation. nih.gov This process led to the isolation of a mixture containing flavipucine (B1248310) and other bioactive alkaloids. nih.gov The initial crude extract is typically partitioned using solvents of varying polarity, and each resulting fraction is tested. The fraction showing the desired activity is then subjected to further separation using chromatographic techniques, with each new sub-fraction being tested again. nih.govmdpi.com This ensures that the purification efforts remain focused on the compounds responsible for the observed biological effect.

Chromatography is the cornerstone of natural product isolation, enabling the separation of compounds based on their physical and chemical properties. chromatographyonline.comnih.gov A variety of chromatographic methods are employed in the purification of isoflavipucine.

A common first step after initial extraction is column chromatography , often using silica (B1680970) gel as the stationary phase. acgpubs.org The crude extract is loaded onto the column, and a solvent or a gradient of solvents is passed through, separating the components based on their affinity for the silica.

Flash chromatography is a rapid form of preparative column chromatography that uses pressure to speed up the separation process, making it more efficient for purifying larger quantities of material. nih.gov

For final purification and high-resolution separation, High-Performance Liquid Chromatography (HPLC) is often used. nih.govnih.gov Preparative HPLC can yield highly pure compounds by utilizing various stationary phases, such as C18 reversed-phase columns, which separate molecules based on their hydrophobicity. nih.gov These techniques, often used in combination, are essential for obtaining pure isoflavipucine from the complex chemical matrix of a fungal extract. mdpi.com

Data Tables

Table 1: Fungal Sources of Isoflavipucine and its Derivatives

Fungal Species Compound Isolated/Identified Source Type Reference(s)
Aspergillus terreus Isoflavipucine, Dihydroisoflavipucine Soil, Marine nih.gov, mdpi.com, frontiersin.org
Aspergillus flavipes Isoflavipucine Soil, Endophyte sciprofiles.com, mdpi.com
Botryosphaeria dothidea (8S, 9R)-dihydroisoflavipucine, Flavipucine Endophyte acgpubs.org, acgpubs.org, nih.gov

Table 2: Common Chromatographic Techniques in Isoflavipucine Isolation

Technique Principle of Separation Role in Isolation Reference(s)
Column Chromatography Adsorption (Polarity) Initial fractionation of crude extract acgpubs.org
Flash Chromatography Adsorption (Polarity) under pressure Rapid, efficient preparative separation nih.gov
High-Performance Liquid Chromatography (HPLC) Various (e.g., Adsorption, Partition) Final purification, high-resolution separation nih.gov, nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
(8S, 9R)-dihydroisoflavipucine
Dihydroisoflavipucine
Ethyl acetate
Flavipucine
Isoflavipucine
Methanol

Advanced Structural Elucidation and Stereochemical Investigations of Isoflavipucine

Spectroscopic Data Analysis for Structural Assignment

Spectroscopic techniques are fundamental in determining the structure of organic molecules like isoflavipucine. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of isoflavipucine and its derivatives. nih.gov Both ¹H and ¹³C NMR are employed to identify the chemical environments of the hydrogen and carbon atoms, respectively. cdnsciencepub.com

In the ¹H NMR spectrum of isoflavipucine, the displacement of the C7-H proton signal to a much lower field compared to its isomer, flavipucine (B1248310), is a key indicator of their structural differences. cdnsciencepub.com For dihydroisoflavipucine, a derivative of isoflavipucine, characteristic signals in the ¹H NMR spectrum, such as those around δH 11.51, 5.94, and 2.33, suggest the presence of a 6-methylpyridinone derivative. arabjchem.org Two-dimensional NMR techniques, like ¹H-¹H COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbon atoms, which helps in piecing together the molecular structure. arabjchem.org For instance, in dihydroisoflavipucine, COSY correlations can establish the side chain, while HMBC correlations reveal the core structure. arabjchem.org

The ¹³C NMR spectrum of isoflavipucine shows an additional sp² carbon at the expense of an sp³ carbon when compared to flavipucine, providing further evidence for its unique structure. cdnsciencepub.com

Table 1: ¹H NMR Spectroscopic Data for Isoflavipucine and its Derivatives

Proton Isoflavipucine (in CDCl₃) δ [ppm] (8R,9S)-dihydroisoflavipucine (in DMSO-d₆) δ [ppm] (8S,9S)-dihydroisoflavipucine (in DMSO-d₆) δ [ppm]
5 6.15 (s) 6.01 (s) 6.01 (s)
7 6.10 (s) - -
8 - 3.91 (d, 3.5) 3.85 (d, 8.0)
9 - 3.25 (m) 3.45 (m)
10 1.92 (m) 1.41 (m), 1.33 (m) 1.45 (m), 1.35 (m)
11 - 1.65 (m) 1.68 (m)
12 0.95 (d, 6.5) 0.85 (d, 6.5) 0.88 (d, 6.5)
13 0.95 (d, 6.5) 0.82 (d, 6.5) 0.85 (d, 6.5)
14 2.28 (s) 2.13 (s) 2.13 (s)

Data sourced from multiple scientific reports. cdnsciencepub.comarabjchem.org

Table 2: ¹³C NMR Spectroscopic Data for Isoflavipucine and its Derivatives

Carbon Isoflavipucine (in CDCl₃) δ [ppm] (8R,9S)-dihydroisoflavipucine (in DMSO-d₆) δ [ppm] (8S,9S)-dihydroisoflavipucine (in DMSO-d₆) δ [ppm]
2 164.5 164.2 164.3
3 108.8 108.5 108.6
4 174.4 174.1 174.2
5 98.2 97.8 97.9
6 158.1 157.8 157.9
7 143.5 - -
8 199.8 75.1 74.8
9 - 45.2 44.9
10 44.8 24.1 24.2
11 24.2 22.8 22.9
12 22.5 21.5 21.6
13 22.5 23.1 23.2
14 18.9 18.5 18.6

Data sourced from multiple scientific reports. cdnsciencepub.comarabjchem.org

Mass Spectrometry (MS) Techniques in Elucidation and Molecular Formula Determination

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of isoflavipucine. wikipedia.org High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. arabjchem.orgacgpubs.org For instance, the molecular formula of a dihydroisoflavipucine derivative was established as C₁₂H₁₇NO₄ based on its HR-ESI-MS data. arabjchem.org

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The mass spectrum of isoflavipucine is practically indistinguishable from that of flavipucine, confirming their isomeric relationship. cdnsciencepub.com A base peak at m/z 152 in the mass spectrum of isoflavipucine affirms the presence of an isobutyl ketone moiety. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and provides information about the chromophores present. msu.edu A chromophore is the part of a molecule responsible for its color. The UV spectrum of isoflavipucine shows absorption maxima (λmax) at approximately 221 and 307 nm, which is substantially different from its isomer, flavipucine, indicating a different conjugated system. cdnsciencepub.com This difference in the chromophore is a key piece of evidence for the structural distinction between the two isomers. cdnsciencepub.com For dihydroisoflavipucine, the UV spectrum exhibits characteristic absorption bands at λmax 306 and 254 nm, also indicating the presence of a conjugated system. arabjchem.org

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like isoflavipucine and its derivatives.

Circular Dichroism (CD) Spectroscopy and Quantum-Chemical Calculations

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. arabjchem.orgacgpubs.org The resulting CD spectrum is unique to a specific stereoisomer. The absolute configuration of dihydroisoflavipucine derivatives has been determined by comparing their experimental CD spectra with quantum-chemically calculated spectra. acgpubs.org For example, the CD spectrum of (8S, 9R)-dihydroisoflavipucine showed positive Cotton effects at specific wavelengths, which matched the calculated spectrum for that particular stereoisomer. acgpubs.org Similarly, the absolute configuration of (8S, 9S)-dihydroisoflavipucine was confirmed by the agreement between its experimental CD spectrum and the previously reported spectral pattern. acgpubs.org

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. cdnsciencepub.com For several derivatives of isoflavipucine, such as (8R,9S)-dihydroisoflavipucine and (8S,9S)-dihydroisoflavipucine, single-crystal X-ray analysis has been successfully performed. arabjchem.org The analysis not only confirms the molecular structure and connectivity but also provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. arabjchem.orgacgpubs.org The crystallographic data for these compounds are often deposited in crystallographic databases for public access. arabjchem.org

Comparative Structural Analysis with Isomeric and Analogous Compounds

The structural elucidation of isoflavipucine is significantly enhanced by comparing its spectroscopic and physical properties with those of its isomers and analogs. These comparisons provide crucial insights into the fine details of its three-dimensional structure and stereochemistry. Key compounds for this comparative analysis include its structural isomer, flavipucine, and its dihydro-derivatives.

Isoflavipucine vs. Flavipucine

Isoflavipucine and flavipucine are structural isomers, sharing the same molecular formula, C₁₂H₁₅NO₄, but differing in the arrangement of their atoms. cdnsciencepub.comnpatlas.org Flavipucine, an antibiotic metabolite isolated from Aspergillus flavipes, can be converted into isoflavipucine through a remarkable thermal rearrangement. cdnsciencepub.comcdnsciencepub.comingentaconnect.com Heating crystalline flavipucine at 138-140°C results in a 30% yield of isoflavipucine. cdnsciencepub.com This transformation highlights a close structural relationship, yet the two compounds exhibit distinct physical and spectral properties.

A primary distinction lies in their optical activity. Flavipucine is optically active, whereas isoflavipucine is reported to be optically inactive. cdnsciencepub.com The structural difference responsible for these distinct properties is the position of a double bond within the pyridione ring system. In flavipucine, the double bond is located between C5 and C6, whereas in isoflavipucine, it is found between C6 and C7. This shift creates a new chromophore in isoflavipucine, leading to a significantly different ultraviolet (UV) spectrum compared to flavipucine. cdnsciencepub.com

The structural variance is further confirmed by detailed analysis of their Nuclear Magnetic Resonance (NMR) spectra. While the ¹H NMR spectra are remarkably similar, a key difference is the chemical shift of the proton at C7. In flavipucine, this proton signal appears around δ 3.80, whereas in isoflavipucine, it is shifted significantly downfield to δ 6.04, which is consistent with its attachment to an sp²-hybridized carbon. cdnsciencepub.com

Further evidence comes from ¹³C NMR spectroscopy. The spectrum of isoflavipucine shows an additional sp² carbon signal at δ 143.5 ppm at the expense of an sp³ carbon signal at δ 60.0 ppm present in the flavipucine spectrum, corroborating the difference in the core structure. cdnsciencepub.com

Table 1: Comparative Spectroscopic and Physical Data of Isoflavipucine and Flavipucine

PropertyIsoflavipucineFlavipucineReference(s)
Molecular Formula C₁₂H₁₅NO₄C₁₂H₁₅NO₄ cdnsciencepub.com
Melting Point 166-171 °C130-131 °C cdnsciencepub.com
Optical Activity [α]D 0° (in 95% EtOH)Optically Active cdnsciencepub.com
UV λmax (EtOH) 221 nm, 307 nmSubstantially Different cdnsciencepub.com
¹H NMR (C7-H) δ 6.04δ 3.80 cdnsciencepub.com
Key ¹³C NMR Signal δ 143.5 (sp²)δ 60.0 (sp³) cdnsciencepub.com
Mass Spectrum Practically IndistinguishablePractically Indistinguishable cdnsciencepub.com

Dihydroisoflavipucine Derivatives

Analogous compounds such as dihydroisoflavipucines, which are reduction products of isoflavipucine, also provide valuable stereochemical information. Dihydroisoflavipucines possess two chiral centers at C-8 and C-9, leading to the possibility of four stereoisomers. acgpubs.org The isolation and characterization of these stereoisomers, such as (8S, 9R)-dihydroisoflavipucine, (8S, 9S)-dihydroisoflavipucine, and (8R, 9S)-dihydroisoflavipucine, from natural sources have been reported. acgpubs.org

Table 2: Characterization Data for (8S, 9R)-Dihydroisoflavipucine

Analysis TypeDataReference(s)
Molecular Formula C₁₂H₁₈NO₄ acgpubs.org
HRESIMS [M+H]⁺ m/z 240.12262 acgpubs.org
Optical Rotation [α]D -4.0° (c 0.025, MeOH) acgpubs.org
ECD (MeOH) λmax (Δε) 185 (20.83), 201 (0.12), 215 (2.03) nm acgpubs.org

The comparative analysis with flavipucine definitively establishes the core structural framework of isoflavipucine, while the study of its dihydro-derivatives provides deeper insight into the stereochemical nuances of the molecule and its analogs.

Biosynthetic Pathways and Genetic Determinants of Isoflavipucine

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Systems in Isoflavipucine Biosynthesis

The fundamental framework of isoflavipucine is assembled by a hybrid megaenzyme that combines features of both polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). rsc.org These PKS-NRPS systems are multifunctional proteins that build complex molecules in a stepwise, assembly-line fashion. nih.govfrontiersin.org The PKS portion is responsible for creating a polyketide chain through the iterative condensation of small carboxylic acid units, while the NRPS module incorporates amino acids into the growing structure. rsc.org This fusion of two powerful biosynthetic logics allows for the creation of a diverse array of natural products, including isoflavipucine. rsc.org

The genetic blueprint for isoflavipucine biosynthesis is encoded within a dedicated gene cluster. In the sequenced genome of Aspergillus terreus NIH 2624, a known producer of isoflavipucine, only one hybrid PKS-NRPS gene, designated ATEG_00325.1, has been identified. frontiersin.orgnih.gov Genome mining studies and subsequent expression analyses have linked this specific gene and its surrounding genomic neighborhood to the production of isoflavipucine and the related compound dihydroisoflavipucine. frontiersin.orgresearchgate.net

Reverse transcription-polymerase chain reaction (RT-PCR) analysis under conditions that induce isoflavipucine production revealed that the biosynthetic gene cluster likely comprises five key genes. frontiersin.orgresearchgate.net These are:

ATEG_00325.1 : The core PKS-NRPS hybrid synthase. frontiersin.orgresearchgate.net

ATEG_00326.1 : A putative transcription factor gene, likely involved in regulating the expression of the cluster. frontiersin.orgresearchgate.net

ATEG_00329.1 and ATEG_00330.1 : Genes with functions yet to be fully elucidated but co-expressed with the main synthase. frontiersin.orgresearchgate.net

ATEG_00331.1 : A gene predicted to encode a major facilitator superfamily (MFS) transporter, possibly for exporting the final product out of the cell. researchgate.net

The discovery of this cluster was facilitated by genome mining approaches that specifically searched for PKS-NRPS genes and was confirmed by observing the co-expression of these adjacent genes. researchgate.net

The megasynthase encoded by ATEG_00325.1 is the central enzyme responsible for the core synthesis of isoflavipucine. frontiersin.orgnih.gov It possesses a complex domain architecture typical of a fungal iterative PKS-NRPS hybrid. The proposed domain organization is Ketosynthase (KS) - Acyltransferase (AT) - Dehydratase (DH) - C-Methyltransferase (CMeT) - pseudo-Ketoreductase (ΨKR) - inactive Enoylreductase (ER⁰) - inactive Ketoreductase (KR⁰) - Acyl Carrier Protein (ACP) - Condensation (C) - Adenylation (A) - Thiolation (T) - Reductase (R). researchgate.net

The PKS module is predicted to synthesize a non-reduced triketide. researchgate.net The NRPS module is responsible for activating and incorporating an amino acid. nih.gov Isotopic labeling experiments have confirmed that L-leucine is the amino acid incorporated into the isoflavipucine structure. nih.gov The adenylation (A) domain of the NRPS module specifically recognizes and activates L-leucine. nih.gov The reductase (R) domain at the C-terminus is believed to catalyze the release of the final product from the enzyme. researchgate.netescholarship.org Interestingly, when the NRPS module of ATEG_00325.1 was expressed independently, it unexpectedly synthesized thiopyrazines, highlighting a latent biosynthetic potential that is channeled towards isoflavipucine production when part of the intact PKS-NRPS enzyme. frontiersin.orgnih.gov

Identification and Characterization of Gene Clusters (e.g., in A. terreus NIH 2624)

Proposed Biosynthetic Intermediates and Enzymatic Transformations

The assembly of isoflavipucine from basic building blocks involves a proposed sequence of enzymatic reactions, starting with the formation of a linear molecule that undergoes significant modification.

The biosynthesis is initiated by the PKS-NRPS hybrid enzyme (ATEG_00325.1). The PKS portion is thought to produce a triketide polyketide chain. researchgate.net This polyketide is then passed to the NRPS module, which condenses it with L-leucine. researchgate.netnih.gov The hybrid PKS-NRPS synthesizes and ultimately releases a linear precursor. researchgate.net This precursor (compound 49 in some literature) is then believed to undergo cyclization to form the core heterocyclic ring structure of the molecule. researchgate.net The exact mechanism of release from the enzyme, whether through reduction by the R domain or another form of cyclization, is a subject of detailed investigation. researchgate.net

Following the formation of the initial heterocyclic core, the molecule undergoes further "tailoring" modifications to yield the final isoflavipucine structure. A key proposed step is a rearrangement. researchgate.net Synthetic studies have shown that a plausible precursor molecule can be chemically rearranged to isoflavipucine, lending support to the hypothesis that a similar enzymatic rearrangement occurs in the biosynthetic pathway. researchgate.net These post-PKS-NRPS modifications are crucial for generating the final, stable structure of the natural product.

Linear Precursor Formation and Heterocyclization

Transcriptional Regulation and Environmental Influences on Isoflavipucine Biosynthesis

The production of secondary metabolites like isoflavipucine is tightly regulated at the transcriptional level and can be significantly influenced by environmental cues. mdpi.comnih.gov The fungus does not produce these compounds constitutively; instead, their synthesis is often triggered in response to specific developmental stages or external stimuli. mdpi.com

The isoflavipucine gene cluster in A. terreus contains its own regulatory gene, ATEG_00326.1, which is predicted to be a transcription factor. frontiersin.orgresearchgate.net However, activating this single regulator alone was found to be insufficient to induce production, suggesting a more complex regulatory network. researchgate.net The discovery of isoflavipucine production was ultimately achieved by monitoring gene expression across a wide range of environmental conditions. researchgate.net

The biosynthesis of many fungal secondary metabolites is known to be regulated by the availability of specific amino acids. mdpi.com For instance, in Aspergillus terreus, the production of certain compounds is regulated by asparagine or methionine. mdpi.com Given that L-leucine is a direct precursor for isoflavipucine, its availability could be a key environmental signal influencing the activity of the biosynthetic pathway. nih.govmdpi.com Generally, environmental factors such as nutrient availability, temperature, and pH can have profound effects on the expression of secondary metabolite gene clusters, forming a complex web of control that determines when and how much isoflavipucine is produced. d-nb.infooliptek.comresearchgate.net

Impact of Nutrient Availability (e.g., specific amino acids, glucose)

The biosynthesis of isoflavipucine is highly sensitive to the presence of specific nutrients. The availability of certain amino acids is known to activate the formation of this phytotoxin. Conversely, the presence of glucose acts as a strong repressor of the biosynthetic pathway. researchgate.net This repression is mediated by the carbon catabolite repressor CreA, which overrides the positive-acting factors that would otherwise initiate isoflavipucine synthesis. nih.gov

Research on various fungi has consistently shown that nutrient availability is a critical factor in regulating secondary metabolite production. escholarship.org For instance, in Aspergillus terreus, the biosynthesis of isoflavipucine is specifically regulated by the presence of asparagine. mdpi.com This highlights the role of individual amino acids in triggering the expression of specific secondary metabolite gene clusters. The limitation of essential nutrients like nitrogen or phosphorus can also promote the production of certain toxins in other organisms. mdpi.com

The following table summarizes the influence of different nutrient sources on the production of isoflavipucine and related fungal metabolites.

Nutrient SourceEffect on Isoflavipucine ProductionOrganismReference
Specific Amino AcidsActivationAspergillus terreus researchgate.net
AsparagineRegulationAspergillus terreus mdpi.com
GlucoseStrong RepressionAspergillus terreus researchgate.netnih.gov

pH Effects on Pathway Activation

In addition to nutrient availability, the pH of the growth medium plays a crucial role in the activation of the isoflavipucine biosynthetic pathway. An alkaline pH environment has been shown to stimulate the production of this compound. researchgate.netnih.gov This effect is often mediated by transcription factors like PacC, which is a key regulator of gene expression in response to ambient pH in many filamentous fungi. nih.gov The influence of pH on secondary metabolite production is a well-documented phenomenon. For example, in the production of soy protein isolates, a higher pH can lead to increased extraction and conversion of related isoflavones. researchgate.net

The table below illustrates the effect of pH on the production of isoflavipucine.

pH ConditionEffect on Isoflavipucine ProductionReference
Alkaline pHStimulation researchgate.netnih.gov

Chemical Synthesis and Derivatization Strategies for Isoflavipucine

Total Synthesis Approaches for Isoflavipucine and its Racemic Forms

The total synthesis of isoflavipucine, particularly its racemic form, has been accomplished through innovative and efficient chemical strategies. A notable approach has been the development of a biomimetic synthesis that mirrors plausible biosynthetic pathways.

Key Synthetic Transformations (e.g., Regioselective Darzens Reaction, Thermal Isomerization)

A key breakthrough in the synthesis of isoflavipucine was the utilization of a regioselective Darzens reaction. This reaction, between isobutyl glyoxal (B1671930) and an α-bromo-β-ketoamide, serves as a crucial step in constructing the core structure of the molecule. Current time information in Bangalore, IN. This transformation is pivotal in creating the epoxyimide intermediate necessary for the subsequent formation of the pyridone ring.

The synthesis of (±)-isoflavipucine is intricately linked to the synthesis of its diastereoisomer, (±)-flavipucine. researchgate.net The synthetic route typically first yields (±)-flavipucine, which is then converted to (±)-isoflavipucine through a thermal isomerization process. Current time information in Bangalore, IN.cdnsciencepub.com This isomerization can also be facilitated by treatment with aqueous sodium carbonate, although less efficiently. semanticscholar.org The thermal rearrangement underscores the close chemical relationship between these two isomers.

A biomimetic synthesis has been reported that successfully yields (±)-flavipucine, which is then thermally isomerized to (±)-isoflavipucine. Current time information in Bangalore, IN.cdnsciencepub.com This approach highlights the efficiency of employing key reactions that are thought to mimic the natural production of these compounds in fungi.

Key Transformation Description Relevance to Isoflavipucine Synthesis
Regioselective Darzens Reaction A condensation reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). In this context, it involves isobutyl glyoxal and an α-bromo-β-ketoamide. Current time information in Bangalore, IN.Forms the crucial epoxyimide intermediate, which is a precursor to the pyridone ring of the flavipucine (B1248310) scaffold. Current time information in Bangalore, IN.
Thermal Isomerization A process where a molecule is converted into an isomer by the application of heat.Converts the initially synthesized (±)-flavipucine into its more stable diastereoisomer, (±)-isoflavipucine. Current time information in Bangalore, IN.cdnsciencepub.comsemanticscholar.org

Biomimetic Synthesis Principles Applied to Isoflavipucine

The application of biomimetic principles has been a cornerstone in the successful synthesis of isoflavipucine. Current time information in Bangalore, IN. This strategy involves designing a synthetic route that is inspired by the presumed biosynthetic pathway of the natural product. The key step in the biomimetic synthesis of (±)-isoflavipucine is the regioselective Darzens reaction, which is believed to be a plausible step in its natural formation. Current time information in Bangalore, IN. This approach not only provides an efficient route to the target molecule but also offers insights into how these complex structures might be assembled in nature. The synthesis of (±)-flavipucine from an epoxyimide, followed by its thermal conversion to (±)-isoflavipucine, further exemplifies the power of this bio-inspired strategy. Current time information in Bangalore, IN.cdnsciencepub.com

Semisynthetic Routes to Isoflavipucine Derivatives (e.g., Dihydroisoflavipucine)

Semisynthetic approaches, starting from naturally or synthetically obtained isoflavipucine, have been employed to generate derivatives. A prominent example is the synthesis of dihydroisoflavipucine. This derivative is produced through the reduction of isoflavipucine. acgpubs.org Specifically, the ketone group in the isovaleryl side chain of isoflavipucine is reduced to a hydroxyl group.

Dihydroisoflavipucine has also been isolated as a natural product from various fungal sources, including Botryosphaeria dothidea. acgpubs.orgescholarship.org The isolation of different stereoisomers of dihydroisoflavipucine from nature suggests that the biosynthetic pathway for its formation may not be strictly stereospecific. escholarship.org The chemical synthesis of dihydroisoflavipucine from isoflavipucine provides a means to access this and potentially other derivatives for further study. researchgate.net

Development of Synthetic Analogues for Structure-Activity Relationship Studies

The development of synthetic analogues of isoflavipucine is crucial for understanding its structure-activity relationships (SAR), which can guide the design of new compounds with improved biological profiles. While extensive SAR studies on a wide range of isoflavipucine analogues are not widely reported, some research has been conducted on flavipucine and its derivatives, which provides valuable insights.

A study evaluating the antibacterial and cytotoxic activity of flavipucine and some of its derivatives, including phenylflavipucine, revealed that the pyridione epoxide moiety is a key pharmacophore for antibacterial activity against Bacillus subtilis. researchgate.net Flavipucine itself demonstrated cytotoxic activity against several cancer cell lines. researchgate.net Interestingly, no significant differences in the biological activity were observed between the racemic mixture and the individual enantiomers of flavipucine. researchgate.net

Biological Activities and Mechanistic Insights of Isoflavipucine and Analogues in Vitro Studies

In Vitro Anti-protozoal Activities

In vitro studies have revealed the potential of isoflavipucine and its analogues as anti-protozoal agents, demonstrating activity against a range of parasites.

Antitrypanosomal Activity

Research has shown that isoflavipucine and related compounds exhibit activity against Trypanosoma species, the protozoan parasites responsible for trypanosomiasis. A study investigating endophytic fungi from cacao and coffee plants reported that flavipucine (B1248310), a related compound, displayed antitrypanosomal activity. nih.gov Specifically, compounds isolated from these fungi, including flavipucine, showed activity against Trypanosoma cruzi with IC₅₀ values ranging from 0.92 to 32 μM. nih.gov

Antileishmanial Activity

Isoflavipucine and its analogues have also been evaluated for their efficacy against Leishmania parasites. In a study screening natural products from endophytic fungi, flavipucine was among the compounds that demonstrated antileishmanial activity against Leishmania donovani. nih.gov The isolated compounds, including flavipucine, exhibited IC₅₀ values in the range of 0.92 to 32 μM. nih.gov

Antiplasmodial Activity

The antiplasmodial potential of isoflavipucine and its analogues has been a subject of investigation. Dothilactaene B, a γ-lactam alkaloid structurally related to isoflavipucine, exhibited moderate in vitro antiplasmodial activity with a high selectivity index. researchgate.netresearchgate.net However, its instability was noted as a potential drawback for further development as an antimalarial lead. researchgate.netresearchgate.net The antiplasmodial activity of these compounds is of interest as some phytotoxins are known to target metabolic pathways in the apicoplast of Plasmodium parasites, which are similar to plant cell plastids. researchgate.net

In Vitro Cytotoxic Activities against Specific Cell Lines

The cytotoxic effects of isoflavipucine and its analogues have been profiled against various cancer cell lines and non-neoplastic cells to determine their potential as anticancer agents and to understand their selectivity.

Profiling Against Cancer Cell Lines

Flavipucine, a closely related analogue of isoflavipucine, has demonstrated significant cytotoxic activity against several cancer cell lines. researchgate.netresearchgate.net Notably, its cytotoxicity against human leukemia HL-60 cells was found to be as potent as that of SN-38, the active metabolite of the chemotherapy drug irinotecan. researchgate.netresearchgate.net The IC₅₀ value for flavipucine against HL-60 cells was reported to be 1.8 µM. researchgate.net An isomeric mixture of phytotoxins, including flavipucine, also showed moderate cytotoxicity against a panel of cell lines. researchgate.net

Table 1: In Vitro Cytotoxic Activity of Flavipucine Against Cancer Cell Lines

Cell LineCompoundIC₅₀ (µM)Reference
Human Leukemia (HL-60)Flavipucine1.8 researchgate.net

Selectivity in Cytotoxicity (e.g., against non-neoplastic cells)

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells over healthy, non-neoplastic cells. bmglabtech.com Studies on flavipucine have shown a degree of selectivity in its cytotoxic action. researchgate.netresearchgate.net While exhibiting strong cytotoxicity against human leukemia HL-60 cells, its activity against non-neoplastic HEK293 cells and human normal MRC-5 cells was weaker than that of SN-38. researchgate.netresearchgate.net This suggests a potential therapeutic window, where the compound is more harmful to cancer cells than to normal cells. researchgate.netresearchgate.net It is also worth noting that no significant differences in the biological activity were observed between the racemates and enantiomers of flavipucine. researchgate.netresearchgate.net

Phytotoxic Effects and Plant-Fungal Interactions

Isoflavipucine is a mycotoxin produced by various fungal species, and its presence is often linked to the interactions between these fungi and their plant hosts. researchgate.netnih.gov As a secondary metabolite, isoflavipucine is implicated in the pathogenic or endophytic lifestyle of these fungi, with studies demonstrating its potent phytotoxic activity. researchgate.netolemiss.edu

Research has shown that isoflavipucine is produced by endophytic fungi such as Botryosphaeria dothidea, which has been isolated from seeds of diseased plants like Torreya taxifolia. researchgate.netolemiss.edu Endophytes are organisms that live within plant tissues, and their interactions with the host can range from mutualistic to pathogenic. jabonline.infrontiersin.org The production of phytotoxic compounds like isoflavipucine by an endophyte suggests a role in mediating the plant-fungus relationship, potentially contributing to disease symptoms observed in host plants. researchgate.net Dothiorella species, for instance, are fungal plant pathogens associated with grapevine dieback, and the symptoms they cause suggest the involvement of phytotoxic metabolites in their infection mechanisms. researchgate.net

The biosynthesis of isoflavipucine in fungi like Aspergillus terreus is a highly regulated process, indicating its importance in the fungus's ecological strategy. nih.gov Studies have revealed that the formation of this phytotoxin is activated by the presence of specific amino acids and stimulated by alkaline pH conditions. nih.gov Conversely, its production is strongly repressed by glucose, a mechanism known as global carbon catabolite repression. nih.gov This regulatory complexity underscores the compound's specific role in the fungal life cycle, likely tied to particular nutritional or environmental cues encountered during interaction with a plant host. jabonline.infrontiersin.org

In laboratory bioassays, isoflavipucine and its isomers have demonstrated significant phytotoxicity. An isomeric mixture containing flavipucine showed strong phytotoxic effects against both a representative dicotyledonous plant (lettuce, Lactuca sativa L.) and a monocotyledonous plant (bentgrass, Agrostis stolonifera L.). olemiss.eduufmg.br This broad-spectrum activity suggests that isoflavipucine can disrupt fundamental processes common to a wide range of plants. ufmg.br

Table 1: Summary of In Vitro Phytotoxic Activity of Isoflavipucine and Related Isomers

Test Organism Compound(s) Observed Effect Reference
Lettuce (Lactuca sativa L.) - Dicot Isomeric mixture of flavipucine and FRT-A Strong phytotoxicity olemiss.eduufmg.br

Proposed Molecular Targets and Mechanisms of Action (In Vitro)

While the precise molecular targets of isoflavipucine in plants have not been definitively elucidated, research into its biosynthesis and related biological activities provides insights into its potential mechanisms of action. researchgate.netnih.gov

The molecular basis for the biosynthesis of isoflavipucine has been traced to an orphan polyketide-nonribosomal-peptide synthetase (PKS-NRPS) gene cluster in fungi such as Aspergillus terreus. nih.govnih.gov PKS-NRPS are large, multifunctional enzymes that assemble complex natural products from simple precursors. frontiersin.org The identification of this biosynthetic pathway is a critical mechanistic insight, revealing that isoflavipucine belongs to a class of metabolites known for their diverse and potent biological activities. nih.govfrontiersin.org Gene inactivation and stable isotope labeling experiments have been instrumental in unveiling the molecular foundations of its synthesis. nih.gov

A prominent hypothesis for isoflavipucine's mechanism of action stems from the observation that some phytotoxins target metabolic pathways within plant plastids. researchgate.net These pathways are analogous to those found in the apicoplast organelle of Plasmodium parasites. researchgate.netolemiss.edu Since extracts containing isoflavipucine's isomer, flavipucine, have shown antiplasmodial activity, it is proposed that the phytotoxic effects may result from the inhibition of similar plant-like metabolic pathways in the plastids of plant cells. researchgate.netolemiss.edu However, direct in vitro studies confirming the specific plant enzymes or pathways inhibited by isoflavipucine are still needed.

Computational studies involving related compounds isolated from the same fungal extracts have explored potential molecular targets. For instance, molecular docking simulations have been used to investigate interactions with enzymes like cruzipain from Trypanosoma cruzi and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST) from Leishmania donovani to understand antiprotozoal activities. nih.govmdpi.com While these studies did not directly assess isoflavipucine's phytotoxic targets, they highlight a methodological approach that could be applied to identify its protein targets in plants. mdpi.comscilit.com The pyridione epoxide moiety, a key structural feature of flavipucine, has been identified as a potential pharmacophore for antibacterial activity, suggesting this part of the molecule is crucial for its biological function, which may extend to its phytotoxicity. researchgate.net

Table 2: Summary of Mechanistic Insights for Isoflavipucine

Area of Investigation Finding/Hypothesis Implication for Mechanism of Action Reference
Biosynthesis Synthesized by a Polyketide-Nonribosomal-Peptide Synthetase (PKS-NRPS) gene cluster. Belongs to a class of metabolites with potent and specific biological activities. nih.govnih.gov
Proposed Target May inhibit plant-like metabolic pathways in plastids. The mechanism could be analogous to the antiplasmodial activity observed in related compounds that target the apicoplast. researchgate.netolemiss.edu

| Structural Feature | The pyridione epoxide moiety is a potential pharmacophore. | This chemical group is likely essential for the compound's biological activity. | researchgate.net |

Analytical Methodologies for Isoflavipucine Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the purification and analysis of isoflavipucine from crude extracts of fungal cultures.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the bioassay-guided isolation and purification of isoflavipucine. researchgate.net Researchers have successfully employed both normal-phase and reversed-phase HPLC to separate isoflavipucine and its derivatives from complex mixtures. For instance, in one study, fractions from a silica (B1680970) gel column were further purified using reversed-phase HPLC (RP-HPLC) with a water-methanol mobile phase to yield pure isoflavipucine. arabjchem.org The separation of isoflavipucine's diastereomers, such as dihydroisoflavipucine, has been achieved using achiral stationary phases, while chiral stationary phases have enabled the separation of all four stereoisomers. researchgate.net In a specific application, semi-preparative HPLC using a C18 column with a mobile phase of 60% acetonitrile (B52724) in water was used to afford pure (8S, 9R)-dihydroisoflavipucine. acgpubs.org

Table 1: HPLC Parameters for Isoflavipucine and Derivative Separation

Compound HPLC Column Mobile Phase Retention Time (min) Reference
(8R,9S)-dihydroisoflavipucine Not specified H₂O—MeOH (50:50, v/v) 65.66 arabjchem.org
Conformational Isomer of (8R,9S)-dihydroisoflavipucine Not specified H₂O—MeOH (50:50, v/v) 70.97 arabjchem.org
(8S, 9R)-Dihydroisoflavipucine YMC-Pack ODS-A C18 (10 mm × 250 mm, 5 μm) 60% CH₃CN-H₂O 34.5 acgpubs.org
Stereoisomer of (8S, 9R)-Dihydroisoflavipucine YMC-Pack ODS-A C18 (10 mm × 250 mm, 5 μm) 60% CH₃CN-H₂O 35.5 acgpubs.org

Liquid Chromatography–Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography–Mass Spectrometry (LC-MS) is an indispensable tool for the rapid detection and profiling of isoflavipucine and related metabolites in fungal extracts. researchgate.netnih.govnih.gov This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. thermofisher.com Untargeted metabolomics studies using LC-MS, often employing high-resolution mass spectrometers like the Orbitrap, can provide a comprehensive snapshot of the metabolites present in a sample. illinois.edu Tandem LC-MS (LC-MS/MS) analyses are particularly powerful for identifying known compounds like isoflavipucine within complex mixtures by comparing fragmentation patterns to spectral libraries. researchgate.netillinois.edu This approach is a key component of modern metabolite dereplication strategies. nih.gov

Spectrometric Quantification and Identification Methods

Spectrometric techniques are essential for the definitive structural elucidation and quantification of isoflavipucine.

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural confirmation of isoflavipucine. researchgate.netnih.gov Both ¹H and ¹³C NMR analyses are used to piece together the carbon-hydrogen framework of the molecule. arabjchem.org Quantitative NMR (qNMR) offers a powerful, non-destructive method for determining the absolute concentration of isoflavipucine in a sample without the need for identical reference standards. resolvemass.canih.gov The principle of qNMR relies on the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that signal. resolvemass.cafujifilm.com For accurate quantification, specific pulse programs and optimized parameters are crucial to ensure reliable results. nih.gov

Table 2: ¹H and ¹³C NMR Data for an Isoflavipucine Derivative

Position δC (ppm) δH (ppm, J in Hz)
2 165.2
3 108.6
4 193.9
5 100.8 6.13 (s)
6 162.7
7 17.8 2.29 (s)
8 72.8 4.31 (d, 3.5)
9 33.1 2.21 (m)
10 25.4 1.65 (m), 1.51 (m)
11 22.4 0.95 (d, 6.6)
12 22.3 0.93 (d, 6.6)

Data for (8S, 9R)-dihydroisoflavipucine. acgpubs.org

Advanced Mass Spectrometry for Detailed Structural Characterization

Advanced mass spectrometry (MS) techniques provide critical information for the structural characterization of isoflavipucine and its analogs. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is used to determine the precise elemental composition of the molecule from its mass-to-charge ratio (m/z). acgpubs.orgmdpi.com Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecules for analysis. instruct-eric.org Fragmentation analysis, often through tandem MS (MS/MS), provides insights into the molecule's structure by breaking it down into smaller, identifiable pieces. embopress.orgneb.com This fragmentation data is invaluable for confirming the identity of known compounds and for elucidating the structures of new derivatives. embopress.org

Advanced Techniques for Metabolite Dereplication and Discovery

Metabolite dereplication is the rapid identification of known compounds in a biological extract, which allows researchers to focus on discovering novel molecules. researchgate.net This process heavily relies on LC-MS and NMR data. nih.gov One powerful approach is the use of feature-based molecular networking, such as the Global Natural Products Social (GNPS) molecular networking platform. researchgate.net This computational tool clusters metabolites with similar fragmentation patterns, creating "molecular families." By annotating some nodes in a network with known compounds like isoflavipucine, researchers can presumptively identify related derivatives within the same cluster. This strategy has successfully led to the dereplication of a series of metabolites related to isoflavipucine in fungal extracts. researchgate.net This approach significantly accelerates the discovery of new natural products by quickly distinguishing known compounds from potentially novel ones. biorxiv.org

Global Natural Products Social (GNPS) Molecular Networking Platform

The Global Natural Products Social (GNPS) molecular networking platform is a web-based ecosystem designed for the organization, sharing, analysis, and curation of tandem mass spectrometry (MS/MS) data. ucsd.eduucsd.edu This powerful tool has been instrumental in the dereplication, or rapid identification, of known metabolites from complex mixtures, thereby accelerating the discovery of novel compounds. researchgate.netnih.gov

In the context of isoflavipucine research, GNPS is utilized in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The platform organizes the vast MS/MS data into molecular networks where nodes represent parent ions and edges connect structurally related ions. This approach facilitates the visualization of "molecular families" of related compounds.

Detailed Research Findings:

A notable application of this technique was in the analysis of organic extracts from endophytic fungi. Through feature-based molecular networking on the GNPS platform, researchers were able to analyze the metabolites produced by these fungi. researchgate.netnih.gov This analysis led to the successful dereplication of a series of compounds, including isoflavipucine. researchgate.netnih.gov

In one such study, a molecular family consisting of 65 nodes was highlighted, with the primary node corresponding to the [M+H]+ adduct of flavipucine (B1248310). researchgate.net Annotation of the clusters within this extensive network led to the identification of several related compounds:

Isoflavipucine researchgate.netnih.gov

Dihydroisoflavipucine researchgate.netnih.gov

A tautomeric methoxyl acetal (B89532) of isoflavipucine researchgate.netnih.gov

The ability of GNPS to cluster these related pyridone polyketides demonstrates its efficacy in navigating the chemical diversity of fungal metabolomes and pinpointing specific compounds of interest like isoflavipucine and its analogs. researchgate.netnih.gov The platform's reliance on community-curated spectral libraries enhances the confidence of these annotations. ucsd.edu

Genome Mining and Bioinformatic Prediction of Metabolites

Genome mining is a bioinformatic approach that involves scanning the genomic data of an organism to identify biosynthetic gene clusters (BGCs). nih.govfrontiersin.org BGCs are physically clustered sets of genes that together encode the enzymatic machinery for the production of a specific secondary metabolite. researchgate.net This predictive methodology is crucial for linking known natural products to their genetic blueprints and for discovering novel compounds by identifying "orphan" or "cryptic" BGCs whose products are not yet known. frontiersin.orgnih.gov

Detailed Research Findings:

For isoflavipucine, genome mining has been successfully employed to identify its BGC in the fungus Aspergillus terreus. nih.govfrontiersin.org The genome of A. terreus NIH 2624 was found to contain a single hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene, ATEG_00325.1, which was identified as the core enzyme responsible for the synthesis of both isoflavipucine and its related compound, dihydroisoflavipucine. frontiersin.orgnih.gov

Further investigation using reverse transcription-polymerase chain reaction (RT-PCR) analysis under conditions that induce isoflavipucine production suggested that the complete BGC comprises five key genes. frontiersin.orgnih.gov These findings are cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0001122, which describes the complete dihydroisoflavipucine/isoflavipucine gene cluster from A. terreus NIH2624. secondarymetabolites.org

The proposed biosynthetic pathway involves the hybrid PKS-NRPS enzyme synthesizing and releasing a linear precursor molecule, which then undergoes heterocyclization to form the final product. frontiersin.org The identification of this BGC was facilitated by bioinformatic tools such as SMURF (Secondary Metabolite Unknown Region Finder) and antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), which are designed to predict BGCs in fungal genomes. rsc.org A 2021 study of a marine-derived Aspergillus terreus strain (B12) also identified a BGC with 100% identity to the known dihydroisoflavipucine/isoflavipucine cluster through genome mining. nih.gov

Table 1: Genes in the Aspergillus terreus Isoflavipucine Biosynthetic Gene Cluster

Gene Identifier Proposed Function
ATEG_00325.1 Hybrid PKS-NRPS
ATEG_00326.1 Transcription factor
ATEG_00329.1 Biosynthetic gene
ATEG_00330.1 Biosynthetic gene
ATEG_00331.1 Biosynthetic gene

Data sourced from Gressler et al. (2011) as cited in frontiersin.orgnih.gov.

Table 2: Mentioned Chemical Compounds

Compound Name
Isoflavipucine
Dihydroisoflavipucine
Flavipucine

Structure Activity Relationship Sar Studies of Isoflavipucine and Its Structural Analogues

Correlating Specific Structural Motifs with Observed Biological Activities

Structure-activity relationship (SAR) studies aim to connect specific parts of a molecule to its biological effects. wikipedia.org For isoflavipucine and its analogues, research has shown that the pyridione epoxide moiety is a critical pharmacophore, particularly for its antibacterial activity against Bacillus subtilis. researchgate.net

The core structure of isoflavipucine, a product of fungal polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrids, provides a versatile scaffold for diverse biological activities. researchgate.net The 4-hydroxy pyridone class of compounds, to which isoflavipucine belongs, has been isolated from various fungi and includes a range of bioactive molecules. researchgate.net

Studies on flavipucine (B1248310), a related compound, and its derivatives have provided valuable insights. The antibacterial and cytotoxic activities of several racemic lactams and both enantiomers of flavipucine have been evaluated. researchgate.net Flavipucine and phenylflavipucine, for instance, demonstrated bactericidal activity against Bacillus subtilis. researchgate.net This suggests that the pyridione epoxide group is essential for this specific antibacterial action. researchgate.net

Furthermore, flavipucine exhibited significant cytotoxic activity against several cancer cell lines, with particularly strong activity against human leukemia HL-60 cells. researchgate.netresearchgate.net Interestingly, its cytotoxicity against non-cancerous cell lines was found to be weaker, indicating a degree of selectivity. researchgate.net

The table below summarizes the antibacterial and cytotoxic activities of flavipucine and a key analogue.

Table 1: Biological Activity of Flavipucine and Phenylflavipucine

Compound Biological Activity Target Organism/Cell Line Key Finding
Flavipucine Bactericidal Bacillus subtilis Pyridione epoxide moiety is a key pharmacophore. researchgate.net
Phenylflavipucine Bactericidal Bacillus subtilis researchgate.net
Flavipucine Cytotoxic Human leukemia HL-60 cells Strong cytotoxic activity observed. researchgate.netresearchgate.net

Impact of Stereochemistry on Activity Profiles (e.g., for Dihydroisoflavipucine)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. numberanalytics.comnih.gov In many cases, one enantiomer (a non-superimposable mirror image) of a chiral drug is significantly more active than the other. nih.gov

In the context of isoflavipucine-related compounds, the stereochemistry of dihydroisoflavipucine has been a subject of study. The (8R,9S)-dihydroisoflavipucine was identified as a new metabolite from the endophytic fungus Phoma sp. researchgate.net The determination of the absolute configuration of such natural products is crucial for understanding their biological function and is often achieved through methods like vibrational circular dichroism (VCD). researchgate.net

While specific activity data for the individual stereoisomers of dihydroisoflavipucine is not extensively detailed in the provided results, studies on the parent compound, flavipucine, offer some insight. Research on the racemic mixture and individual enantiomers of flavipucine revealed no significant differences in their biological activity. researchgate.netresearchgate.net This finding is somewhat unusual, as stereochemistry often plays a critical role in the efficacy and safety of bioactive molecules. ijpsjournal.com

The table below outlines the key findings related to the stereochemistry of flavipucine.

Table 2: Influence of Stereochemistry on the Biological Activity of Flavipucine

Compound Form Biological Activity Observation
Racemic flavipucine Antibacterial and cytotoxic No significant difference in activity compared to enantiomers. researchgate.netresearchgate.net

This lack of stereospecificity for flavipucine's activity suggests that the binding interactions with its biological targets may not be highly sensitive to the three-dimensional arrangement at the chiral centers of the molecule.

Rational Design Principles for Modifying Isoflavipucine Structure to Enhance or Modulate Activity

The rational design of new molecules based on a lead compound like isoflavipucine is a cornerstone of medicinal chemistry. nih.gov This process involves making targeted modifications to the chemical structure to improve desired properties, such as potency and selectivity, while minimizing undesirable ones. wikipedia.org The modular nature of the PKS-NRPS enzymes that produce isoflavipucine and related compounds offers a unique platform for generating structural diversity through biosynthetic engineering. nih.govresearchgate.net

By understanding the SAR of isoflavipucine, researchers can apply several design principles:

Scaffold Hopping : Replacing the core heterocyclic structure of isoflavipucine with other bioisosteric rings could lead to new compounds with improved properties. unipa.it This approach has been successful in optimizing the anticancer activity of flavonoids, a different class of natural products. unipa.it

Modification of Substituents : Altering the functional groups attached to the core structure can significantly impact activity. For example, in studies of the related isoflavone (B191592) glaziovianin A, modification at the O(7)-position led to analogues with enhanced cytotoxicity against HeLa S(3) cells. nih.gov

Combinatorial Biosynthesis : The genetic machinery responsible for producing polyketides can be engineered to create novel compounds. nih.gov By swapping or modifying the catalytic domains within the PKS-NRPS enzymes, it is possible to generate a library of new isoflavipucine analogues with altered chemical structures and potentially new biological activities. researchgate.net

The table below summarizes some of the rational design principles that can be applied to isoflavipucine.

Table 3: Rational Design Strategies for Modifying Isoflavipucine

Design Principle Approach Potential Outcome
Scaffold Hopping Replace the pyridione epoxide core with bioisosteric heterocycles. Improved potency, selectivity, and pharmacokinetic properties. unipa.it
Substituent Modification Alter functional groups at various positions on the isoflavipucine scaffold. Enhanced target-specific activity and cytotoxicity. nih.gov

These rational design approaches, guided by SAR data, provide a powerful framework for the development of new therapeutic agents based on the isoflavipucine scaffold. nih.gov

Ecological Roles and Biotechnological Potential of Isoflavipucine

Role as a Fungal Secondary Metabolite in Microbial Ecology

Fungi produce a diverse array of low-molecular-weight compounds known as secondary metabolites that are not essential for their primary growth but play crucial roles in their interaction with the environment. nih.gov These molecules can serve various ecological functions, including acting as defense mechanisms against competitors and predators, or as signaling molecules in symbiotic relationships. numberanalytics.comnih.gov Isoflavipucine is a fungal secondary metabolite produced by various species of the genus Aspergillus, such as Aspergillus terreus and Aspergillus flavipes. researchgate.net

In the complex microbial ecosystems where fungi thrive, secondary metabolites like isoflavipucine are thought to contribute to the producing organism's fitness and survival. mdpi.com The production of these compounds is often triggered by specific environmental cues, suggesting they are deployed in response to particular ecological challenges. numberanalytics.com While the precise ecological role of isoflavipucine is not fully elucidated, its production by fungi suggests it may be involved in mediating interactions with other microorganisms in their shared habitat. escholarship.org Fungi often exist in communities where they compete for resources, and the production of bioactive compounds can inhibit the growth of competing bacteria and other fungi. numberanalytics.comnih.gov

The genes responsible for the biosynthesis of fungal secondary metabolites are typically organized in biosynthetic gene clusters (BGCs). nih.gov In Aspergillus terreus, the BGC for isoflavipucine has been identified and includes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene, which is responsible for the core synthesis of isoflavipucine and its related compound, dihydroisoflavipucine. frontiersin.org The clustering of these genes allows for their co-regulation, ensuring that all the necessary enzymes for the production of the final compound are expressed together when needed. nih.gov This coordinated expression is often a response to the presence of other organisms, indicating a role for these metabolites in microbial community dynamics. nih.govnih.gov

Contributions of Endophytic Fungi to Host Plant Interactions through Metabolite Production

Endophytic fungi reside within the tissues of living plants without causing any apparent harm, often engaging in a mutualistic relationship with their host. rsdjournal.orgresearchgate.net This symbiosis can provide numerous benefits to the plant, including enhanced growth, improved nutrient uptake, and increased tolerance to both biotic and abiotic stresses. nih.govnih.gov A key mechanism through which endophytic fungi confer these advantages is the production of a wide array of bioactive secondary metabolites. cabidigitallibrary.orgfrontiersin.org

Furthermore, the interaction between endophytic fungi and their host plants can be complex, involving chemical cross-talk that modulates the plant's own metabolic and signaling pathways. mdpi.comnih.gov The presence of the endophyte can trigger the plant to produce its own defensive compounds or can lead to the synthesis of novel compounds resulting from the interaction between fungal and plant metabolic pathways. nih.gov The production of secondary metabolites by endophytic fungi is a critical component of the symbiotic relationship, contributing to the health and survival of the host plant in its environment. jabonline.inresearchgate.net

Prospects for Bioactive Compound Discovery and Development

Leveraging Genome Mining for Novel Isoflavipucine-like Metabolites

The advent of whole-genome sequencing has revealed that fungi possess a vast and largely untapped potential for producing secondary metabolites. researchgate.netfrontiersin.org Many of the biosynthetic gene clusters (BGCs) responsible for the production of these compounds remain silent or unexpressed under standard laboratory conditions. nih.govnih.gov Genome mining is a powerful computational approach that involves scanning fungal genomes to identify these BGCs, offering a promising strategy for the discovery of novel bioactive compounds. frontiersin.orgrsc.org

By searching for genes encoding key biosynthetic enzymes like polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), researchers can pinpoint BGCs that may produce novel molecules with interesting biological activities. nih.govrsc.org For instance, the genome of Aspergillus terreus has been shown to contain a single hybrid PKS-NRPS gene cluster responsible for isoflavipucine biosynthesis. frontiersin.org Genome mining of A. terreus and related fungal species could lead to the identification of homologous BGCs that produce structurally similar but novel isoflavipucine-like metabolites. researchgate.netnih.gov These new compounds may possess unique or improved bioactive properties.

The identification of these "orphan" BGCs is the first step; subsequent efforts are required to activate their expression to produce the corresponding metabolites. nih.gov This can be achieved through various techniques, including manipulating culture conditions, co-cultivation with other microorganisms, or genetic engineering approaches to activate the expression of the BGC. nih.gov The discovery of dihydroisoflavipucine as a natural product from A. terreus was a result of systematically investigating physiological conditions that induce the expression of the otherwise silent isoflavipucine BGC. researchgate.net This highlights the potential of combining genome mining with targeted expression studies to unlock the chemical diversity encoded in fungal genomes.

Repurposing Biosynthetic Enzymes for Novel Chemical Synthesis

The modular nature of biosynthetic enzymes, particularly PKSs and NRPSs, makes them attractive targets for protein engineering and synthetic biology. nih.govresearchgate.net These large, multi-domain enzymes function like an assembly line, with each module responsible for the addition and modification of a specific building block in the growing molecular chain. nih.gov By understanding the function of each domain and module, it is possible to engineer these enzymatic systems to produce novel chemical structures. researchgate.netnih.gov

The enzymes involved in the isoflavipucine biosynthetic pathway represent a potential toolkit for creating new compounds. nih.gov For example, individual domains or entire modules from the isoflavipucine PKS-NRPS could be swapped, deleted, or modified to alter the final product. nih.gov This could involve changing the specificity of the acyltransferase (AT) or adenylation (A) domains to incorporate different precursor molecules, or altering the activity of tailoring enzymes to generate new chemical functionalities. nih.gov

One study demonstrated the unexpected capability of a single NRPS module from the isoflavipucine PKS-NRPS of Aspergillus terreus to synthesize thiopyrazine in vitro, a compound structurally different from its role in the native enzyme complex. nih.gov This finding illustrates that individual enzymatic components of a biosynthetic pathway can be repurposed to catalyze novel reactions and generate a wider diversity of chemical products. nih.gov Such biocatalytic approaches offer a sustainable and highly specific alternative to traditional chemical synthesis for the production of complex molecules. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.